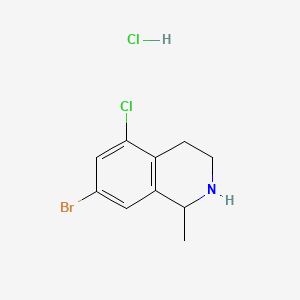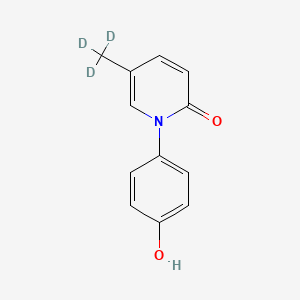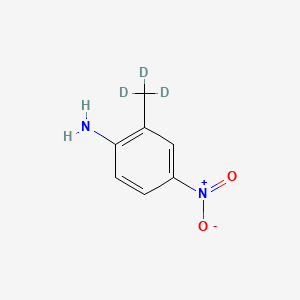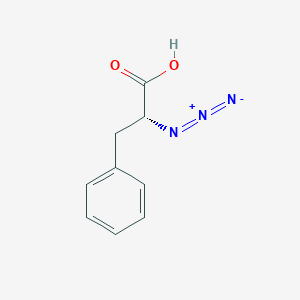
(alphaR)-alpha-Azidobenzenepropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(alphaR)-alpha-Azidobenzenepropanoic acid is an organic compound characterized by the presence of an azido group (-N3) attached to the alpha carbon of a benzenepropanoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (alphaR)-alpha-Azidobenzenepropanoic acid typically involves the introduction of the azido group into a pre-existing benzenepropanoic acid framework. One common method is the nucleophilic substitution reaction where an alpha-bromobenzenepropanoic acid is treated with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds under mild heating conditions to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, especially when handling azides, which can be potentially explosive. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (alphaR)-alpha-Azidobenzenepropanoic acid undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Substitution: The azido group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Substitution: Various nucleophiles like amines, thiols, or phosphines.
Major Products:
Reduction: Formation of (alphaR)-alpha-aminobenzenepropanoic acid.
Cycloaddition: Formation of 1,2,3-triazole derivatives.
Substitution: Formation of substituted benzenepropanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(alphaR)-alpha-Azidobenzenepropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds through click chemistry.
Biology: Employed in bioconjugation techniques for labeling biomolecules due to the reactivity of the azido group.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, where the azido group can be used for functionalization.
Wirkmechanismus
The mechanism of action of (alphaR)-alpha-Azidobenzenepropanoic acid largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved are specific to the context in which the compound is used, such as targeting specific biomolecules in bioconjugation applications.
Vergleich Mit ähnlichen Verbindungen
(alphaR)-alpha-Bromobenzenepropanoic acid: Precursor in the synthesis of (alphaR)-alpha-Azidobenzenepropanoic acid.
(alphaR)-alpha-Aminobenzenepropanoic acid: Product of the reduction of this compound.
Benzenepropanoic acid derivatives: Compounds with various functional groups attached to the benzenepropanoic acid framework.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. The azido group enables the compound to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
(2R)-2-azido-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H9N3O2/c10-12-11-8(9(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
DIFYSVZHVRAXAV-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)N=[N+]=[N-] |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


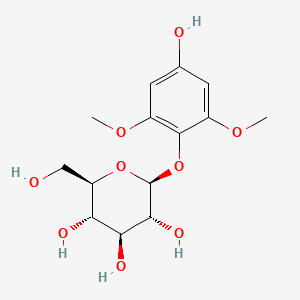
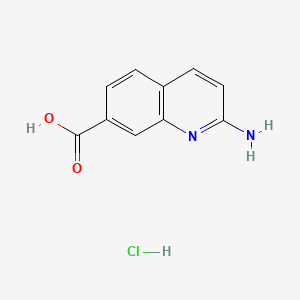
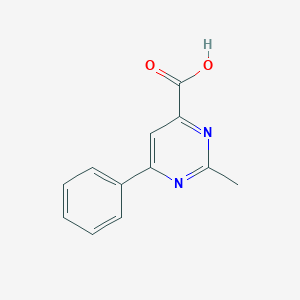
![6-Methylidene-5-oxaspiro[2.4]heptan-4-one](/img/structure/B15296131.png)
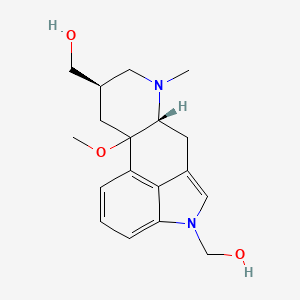
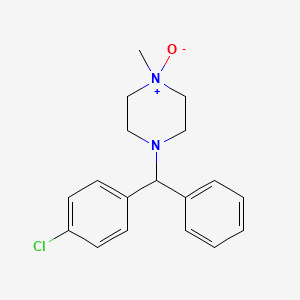
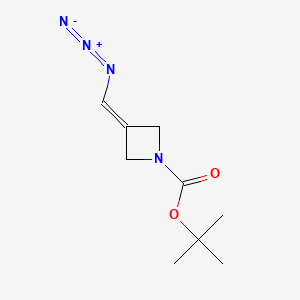
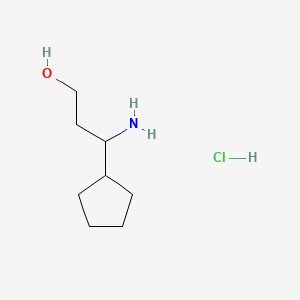

![Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride](/img/structure/B15296154.png)

